2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid
Overview
Description
2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid is a chemical compound characterized by its unique structure, which includes a dichloro and a fluoro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 2,6-dichloro-3-fluorobenzene is reacted with chloroform in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale reactors are used to handle the increased volume of reactants and products. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of 2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, 2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological interactions and pathways.
Medicine: The compound has potential applications in the development of new drugs. Its derivatives can be investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological system being studied.
Comparison with Similar Compounds
2-(2,6-Dichloro-3-fluorophenyl)ethanol
2,6-Dichloro-3-fluoroacetophenone
2-(2,6-Dichloro-3-fluorophenyl)acetic acid
Uniqueness: 2-(2,6-Dichloro-3-fluorophenyl)-2-oxoacetic acid stands out due to its specific functional groups and their positions on the phenyl ring
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Properties
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FO3/c9-3-1-2-4(11)6(10)5(3)7(12)8(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUMRYRMXUAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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